N-butyl-2,2,2-trifluoroacetimidamide
Description
N-Butyl-2,2,2-trifluoroacetimidamide is an organofluorine compound characterized by a trifluoroacetimidamide core (CF₃-C(=NH)-NH-) substituted with an n-butyl group. Acetimidamides are amidine derivatives, which exhibit strong basicity due to the presence of the NH₂ group adjacent to the imine functionality.
Properties
IUPAC Name |
N'-butyl-2,2,2-trifluoroethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBMNIWRPWXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286468 | |
| Record name | N-Butyl-2,2,2-trifluoroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1584-06-1 | |
| Record name | N-Butyl-2,2,2-trifluoroethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1584-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-2,2,2-trifluoroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butyl-2,2,2-trifluoroacetimidamide can be synthesized through the reaction of N-butylamine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
N-butylamine+trifluoroacetic anhydride→this compound+acetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-butyl-2,2,2-trifluoroacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-butyl-2,2,2-trifluoroacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2,2,2-trifluoroacetimidamide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form stable complexes with these targets, thereby inhibiting their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
N,N-Diethyl-2,2,2-Trifluoroacetimidamide
Structural Similarities and Differences :
- Core Structure : Both compounds share the trifluoroacetimidamide backbone.
- Substituents : The diethyl variant has two ethyl groups (C₂H₅), whereas the target compound features a single n-butyl group (C₄H₉).
- Molecular Formula: Diethyl: C₆H₁₁F₃N₂ (MW: 168.16 g/mol) .
Physicochemical Properties :
N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide
Structural Comparison :
- Functional Group : This compound is an amide (R-CO-NH-R'), contrasting with the amidine group (R-C(=NH)-NH-R') in the target compound.
- Fluorine Content : Contains one fluorine atom vs. three in the acetimidamide.
- Molecular Formula: C₁₆H₂₁FNO₃ (MW: 286.34 g/mol) .
4'-N-Butyl-2,2,2-Trifluoroacetophenone
Structural Contrast :
Electronic Effects :
- Both compounds feature a trifluoromethyl group, which withdraws electrons and stabilizes adjacent functional groups. However, the amidine’s basicity contrasts with the ketone’s electrophilicity.
Research Implications and Gaps
- Synthetic Challenges : The amidine group in N-butyl-2,2,2-trifluoroacetimidamide may require specialized reagents (e.g., trifluoroacetonitrile and butylamine) compared to amides or ketones.
- Property Predictions : The n-butyl chain likely increases lipophilicity (logP > 2) compared to diethyl analogs, impacting bioavailability.
- Applications: Potential uses in agrochemicals or medicinal chemistry remain unexplored but could leverage its strong basicity and fluorine content.
Biological Activity
N-butyl-2,2,2-trifluoroacetimidamide (C6H11F3N2) is a compound that has garnered interest in various fields of biological research, particularly due to its potential applications in pharmacology and its interactions with biological systems. This article reviews its biological activity, synthesis, and implications based on diverse research findings.
- Molecular Formula : C6H11F3N2
- Molecular Weight : 180.16 g/mol
- CAS Number : 72942561
- SMILES : CCC(C(=N)C(=O)C(F)(F)F)N
Physical Properties
| Property | Value |
|---|---|
| Density | 1.221 g/mL at 25 °C |
| Storage Temperature | 2-8 °C |
This compound has been studied for its interaction with voltage-gated sodium channels (VGSCs), particularly the Nav1.8 subtype. These channels are crucial in the propagation of action potentials in sensory neurons and are implicated in pain signaling pathways. Inhibitors of Nav1.8 are considered promising for the treatment of pain disorders, including neuropathic pain and chronic itch conditions .
Pharmacological Studies
Recent studies have highlighted the compound's potential as an inhibitor of Nav1.8 channels:
- Pain Management : Research indicates that this compound may effectively reduce pain responses in animal models by blocking Nav1.8 channel activity .
- Chronic Itch Disorders : The compound shows promise in managing chronic itch by modulating sensory neuron excitability through VGSC inhibition .
Case Studies
A notable study involved the administration of this compound in rodent models exhibiting neuropathic pain. The results demonstrated a significant reduction in pain-related behaviors compared to control groups, suggesting its efficacy as a therapeutic agent .
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions involving trifluoroacetic acid derivatives and amines. The synthesis typically includes:
- Reaction of Trifluoroacetic Anhydride with Butylamine :
- This reaction forms the imidamide structure while introducing the trifluoromethyl group.
- Purification : Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Comparative Analysis with Related Compounds
| Compound | Activity | Applications |
|---|---|---|
| This compound | Nav1.8 Inhibition | Pain management |
| N-tert-butyl-2,2,2-trifluoroacetamide | Limited VGSC activity | Potential anti-inflammatory uses |
| Other Trifluoroacetimidamides | Variable VGSC inhibition | Diverse pharmaceutical applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
